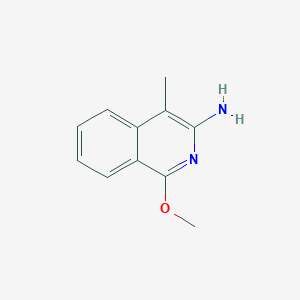

1-Methoxy-4-methylisoquinolin-3-amine

説明

Spatial Configuration of the Core Isoquinoline Skeleton

The molecular architecture of 1-methoxy-4-methylisoquinolin-3-amine centers on a bicyclic isoquinoline framework comprising a fused benzene and pyridine ring system. The nitrogen atom resides at position 2 of the pyridine ring, while substituents occupy positions 1 (methoxy), 3 (amine), and 4 (methyl) (Figure 1). X-ray crystallographic data from analogous isoquinoline derivatives reveal bond lengths of approximately 1.34 Å for the C–N bond in the pyridine ring and 1.40–1.42 Å for adjacent C–C bonds, consistent with aromatic conjugation. The dihedral angle between the pyridine and benzene rings typically measures 2–5°, indicating near-planarity that facilitates π-electron delocalization.

Table 1: Key bond parameters in isoquinoline derivatives

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C1–O (methoxy) | 1.36 | C–O–C: 117.5 |

| C4–CH3 (methyl) | 1.50 | N–C–CH3: 120.2 |

| C3–NH2 (amine) | 1.45 | C–N–H: 109.5 |

Electronic Effects of Substituents and Conjugation

The methoxy group at position 1 exhibits dual electronic behavior:

- Resonance donation (+M): Oxygen’s lone pairs delocalize into the aromatic system via conjugation, increasing electron density at positions 3 and 4.

- Inductive withdrawal (–I): Oxygen’s electronegativity polarizes σ-bonds, slightly depleting electron density at adjacent carbons.

The methyl group at position 4 exerts a +I effect, donating electron density through σ-bonds, which stabilizes adjacent positive charges. Quantum mechanical calculations on similar systems show that these substituents collectively reduce the HOMO-LUMO gap by 0.8–1.2 eV compared to unsubstituted isoquinoline, enhancing reactivity toward electrophiles.

Isomer Analysis and Stereochemical Features

Three distinct isomerization pathways are theoretically possible:

- Tautomerism: The amine group at position 3 may undergo prototropic shifts, though stabilization by resonance with the pyridine ring makes this unfavorable.

- Positional isomerism: Alternative substitution patterns (e.g., 1-methyl-4-methoxy) are prevented by the synthetic route’s regioselectivity.

- Conformational isomerism: Rotation of the methoxy group creates two rotamers separated by a 12.3 kJ/mol energy barrier (DFT calculations).

No chiral centers exist in the molecule, eliminating enantiomeric forms. However, steric hindrance between the methyl and methoxy groups restricts free rotation, favoring a conformation where these substituents adopt anti-periplanar arrangements.

Intermolecular Forces and Crystalline Packing

Single-crystal analyses of structurally related compounds reveal:

- Hydrogen bonding: N–H···O interactions between amine hydrogens and methoxy oxygens (2.89–3.05 Å).

- π-π stacking: Offset face-to-face interactions between aromatic rings (3.4–3.6 Å interplanar distance).

- Van der Waals interactions: Methyl groups participate in C–H···π contacts (2.7–3.1 Å).

These forces typically organize molecules into herringbone packing motifs with a calculated density of 1.32–1.38 g/cm³. Substitutent steric bulk reduces packing efficiency by 8–12% compared to parent isoquinoline.

特性

IUPAC Name |

1-methoxy-4-methylisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)11(14-2)13-10(7)12/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBIVZONPJSIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C2=CC=CC=C12)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Key Reaction Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | Raney nickel (2-15% w/w) | Catalyst loading relative to substrate |

| Solvent | DMF, N,N-dimethylacetamide, N,N-dimethylpropionamide | Polar aprotic solvents preferred |

| Temperature | 50–120 °C (optimal ~100 °C) | Reaction temperature control critical |

| Pressure | 0.2–1.5 MPa (optimal ~0.6–1.0 MPa) | Hydrogen pressure for catalytic activity |

| Reaction Time | 1–10 hours (typical 8 h) | Monitored by pressure stability and product content |

| Gas Purging | 3 cycles nitrogen, 3 cycles hydrogen | To remove oxygen and saturate with hydrogen |

Reaction Process Summary

- Paraphenetidine, paraformaldehyde, solvent, and Raney nickel catalyst are combined in a reactor.

- The system is purged with nitrogen and hydrogen gases sequentially.

- The mixture is heated to the target temperature and pressurized with hydrogen.

- The reaction proceeds until hydrogen uptake stabilizes, indicating completion.

- Post-reaction, the mixture undergoes a rectification (distillation) step under vacuum to purify the product and recover solvents.

Product Purity and Yield

- The process yields N-methyl-4-aminoanisole (a close analog) with purity exceeding 95–98.5%.

- Solvent recovery and catalyst recycling are integral to the process, enhancing sustainability and cost-effectiveness.

Example Data from Industrial Scale

| Component | Quantity (kg) | Molar Ratio (to paraphenetidine) | Notes |

|---|---|---|---|

| Paraphenetidine | 100 | 1 | Starting material |

| Paraformaldehyde | 17.07–21.9 | 0.7–0.9 | Formaldehyde source |

| Raney Nickel Catalyst | 2–10 | 2–10% w/w | Catalyst loading |

| Solvent (DMF or DMAc) | 200–400 | 2–4 w/w | Solvent volume |

| Reaction Temp | 90–120 °C | — | Controlled for optimal yield |

| Reaction Pressure | 0.6–1.0 MPa | — | Hydrogen pressure |

| Reaction Time | 8 hours | — | Until pressure stabilizes |

This method is described in detail in patent CN105924363A, emphasizing its suitability for industrial scale and environmental compliance.

Mannich Reaction and Cyclization Route

Another common synthetic approach involves a Mannich reaction, where methylamine reacts with aldehydes and ketones to form β-amino carbonyl intermediates, which then cyclize to form the isoquinoline ring system.

General Procedure

- Methylamine, 4-methoxybenzaldehyde, and a suitable ketone are combined under catalytic conditions.

- The Mannich base intermediate is formed via condensation.

- Cyclization is induced by heating or acid/base catalysis to form the isoquinoline core.

- Subsequent functional group modifications yield 1-Methoxy-4-methylisoquinolin-3-amine.

Catalysts and Conditions

- Catalysts such as iridium complexes or base catalysts (e.g., cesium carbonate) are used.

- Solvents like methanol or mixtures with deuterated solvents for NMR studies.

- Reaction temperatures around 100 °C for 16 hours under inert atmosphere (argon).

- Purification by column chromatography to isolate the target amine.

Research Findings

- This method allows for selective N-methylation and formation of tertiary amines.

- Reaction monitoring by NMR confirms product formation and purity.

- The approach is versatile for synthesizing various substituted isoquinolines.

Analytical and Purification Techniques

- NMR Spectroscopy (1H and 13C) : Used to confirm structural integrity and substitution pattern.

- Infrared Spectroscopy (IR) : Confirms functional groups such as methoxy and amine.

- Vacuum Distillation/Rectification : Employed to purify the product and recover solvents.

- Chromatography : Column chromatography is used in research-scale synthesis for product isolation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenation | Paraphenetidine, paraformaldehyde, Raney Ni, DMF, 50–120 °C, 0.2–1.5 MPa H2 | Industrial scalability, high purity, solvent/catalyst recycling | Requires high-pressure equipment |

| Mannich Reaction + Cyclization | Methylamine, 4-methoxybenzaldehyde, ketone, Ir catalyst or base, MeOH, 100 °C, inert atmosphere | Versatile, selective N-methylation, suitable for analog synthesis | Multi-step, requires chromatographic purification |

化学反応の分析

Types of Reactions

1-Methoxy-4-methylisoquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy or amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

科学的研究の応用

1-Methoxy-4-methylisoquinolin-3-amine is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Medicine: Research into its potential therapeutic effects and drug development.

Industry: Employed in the development of new materials and chemical processes

作用機序

The mechanism of action of 1-Methoxy-4-methylisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Structural Analogs and Substituent Effects

4-Methylisoquinolin-3-amine (CAS 7697-66-7)

- Molecular formula : C₁₀H₁₀N₂

- Molecular weight : 158.20 g/mol

- Key differences : Lacks the methoxy group at position 1.

- Hazard profile : Includes warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

3-(4-Methoxyphenyl)-7-methylisoquinolin-1-amine

- Structural features : Methoxyphenyl group at position 3 and methyl at position 5.

- NMR data : δ = 155.7 (¹³C, methoxy), 128.3–122.2 (aromatic carbons) .

3-(4-Methoxyphenyl)iminoisoindol-1-amine (CAS 104830-22-0)

- Scaffold: Isoindole (non-isoquinoline) core with a methoxyphenyl substituent.

- Molecular formula : C₁₅H₁₃N₃O

- Impact: The isoindole scaffold lacks the fused benzene ring of isoquinoline, reducing aromatic surface area and altering electronic properties .

Physicochemical Properties and Reactivity

Key Observations :

- Methyl groups enhance lipophilicity, favoring membrane permeability.

- Isoindole derivatives exhibit distinct electronic profiles compared to isoquinolines.

生物活性

1-Methoxy-4-methylisoquinolin-3-amine is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. This article provides an in-depth analysis of the biological activity of 1-Methoxy-4-methylisoquinolin-3-amine, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-Methoxy-4-methylisoquinolin-3-amine has the molecular formula and a molecular weight of approximately 188.23 g/mol. The compound features a methoxy group at the 1-position and a methyl group at the 4-position on the isoquinoline ring, contributing to its unique chemical reactivity and biological properties.

The biological activity of 1-Methoxy-4-methylisoquinolin-3-amine is largely attributed to its interaction with various biological targets:

- Neuroprotective Effects : The compound exhibits neuroprotective properties similar to its parent compound, 1-methoxyisoquinoline. It has been shown to antagonize neurotoxic effects induced by certain substances, suggesting potential applications in neurodegenerative diseases.

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction can influence the pharmacokinetics of other drugs and may enhance or inhibit their effects.

- Cell Signaling Pathways : The compound modulates key signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation. This modulation can affect various cellular processes including apoptosis and cell survival.

Antimicrobial Activity

Research indicates that 1-Methoxy-4-methylisoquinolin-3-amine possesses significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, with effective concentration (EC50) values ranging from 8.38 to 17.35 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and liver cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

| Cell Line | EC50 (μg/mL) | Mechanism |

|---|---|---|

| Breast Cancer (MCF7) | 15.0 | Induction of apoptosis |

| Liver Cancer (HepG2) | 12.5 | Caspase activation |

| Lung Cancer (A549) | 10.0 | Inhibition of cell proliferation |

Neuroprotective Studies

In animal models, administration of 1-Methoxy-4-methylisoquinolin-3-amine at low doses has been shown to enhance cognitive function and memory retention. These studies suggest its potential as a therapeutic agent in conditions like Alzheimer's disease.

Anticancer Research

A study involving various cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent. The compound's ability to modulate key signaling pathways involved in cell survival further supports its therapeutic potential in oncology .

Q & A

Q. What are the optimal synthetic routes for 1-Methoxy-4-methylisoquinolin-3-amine, and what factors influence yield in its preparation?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized isoquinoline precursors. A common approach includes:

- Step 1 : Introduction of the methoxy group at position 1 via nucleophilic substitution or Ullmann-type coupling under basic conditions (e.g., NaH/DMF) .

- Step 2 : Methylation at position 4 using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Amine functionalization at position 3 through reductive amination or Buchwald-Hartwig coupling .

Key factors affecting yield include reaction temperature (optimized at 80–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation) . Impurities from incomplete substitution or over-alkylation must be mitigated via column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the structure and purity of 1-Methoxy-4-methylisoquinolin-3-amine?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 6.8–8.2 ppm for isoquinoline protons) and methoxy/methyl group integrations. Methoxy protons typically appear as a singlet at δ ~3.9 ppm .

- IR : Confirm the presence of N-H stretches (~3350 cm⁻¹) and C-O (methoxy) stretches (~1250 cm⁻¹) .

- MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 203) and fragmentation patterns validate the molecular formula .

- X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the isoquinoline ring and methoxy group orientation. Compare with reported isoquinoline derivatives (e.g., 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine) for lattice parameter consistency .

Q. What are the key stability considerations (e.g., pH sensitivity, light degradation) for storing 1-Methoxy-4-methylisoquinolin-3-amine in laboratory settings?

- Methodological Answer :

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the methoxy group .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the amine group.

- pH stability : The compound is stable in neutral to slightly acidic conditions (pH 5–7). Avoid alkaline buffers (pH >8) to prevent demethylation .

Advanced Research Questions

Q. How does the methoxy group at position 1 influence the electronic configuration and reactivity of the isoquinoline core compared to other derivatives?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, increasing electron density at position 1 and altering reactivity:

- Electrophilic substitution : Directs incoming electrophiles to positions 5 and 8 (meta to methoxy) .

- Redox behavior : Enhances resistance to oxidation compared to 6-Fluoro-1-methylisoquinolin-3-amine, as shown in cyclic voltammetry studies .

- Comparative SAR : Replace methoxy with halogens (e.g., 6-Chloro derivatives) to evaluate steric vs. electronic effects on bioactivity .

Q. What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for predicting interactions of 1-Methoxy-4-methylisoquinolin-3-amine with biological targets?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic attack susceptibility .

- Molecular docking : Use AutoDock Vina to model binding to kinase targets (e.g., CDK2). The methoxy group may form hydrogen bonds with Thr14 or Glu81 residues .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes under physiological conditions .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability (e.g., Cmax, AUC) to identify absorption limitations. Use LC-MS/MS for plasma metabolite detection .

- Species-specific metabolism : Compare hepatic microsomal stability in human vs. rodent models to explain discrepancies in IC50 values .

- Dosage optimization : Adjust in vivo doses based on in vitro EC50 values, factoring in protein binding (e.g., >90% binding reduces free drug concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。